N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide
Description
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide is a novel compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is particularly noted for its ability to inhibit DNA polymerase theta (Polθ), an enzyme implicated in the repair of DNA double-strand breaks, which are critical for maintaining genomic integrity .
Properties
IUPAC Name |
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(13(16)6-2-1-3-7-13)14-9-11-5-4-8-17-10-11/h5,16H,1-4,6-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFPFXLYMPMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CCCOC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide involves multiple steps. The initial step typically includes the preparation of the 3,6-dihydro-2H-pyran-5-ylmethyl intermediate, followed by its reaction with cyclohexane-1-carboxylic acid. The final step involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: This reaction can reduce the carboxamide group to an amine.
Substitution: This reaction can replace functional groups with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Scientific Research Applications
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its role in DNA repair mechanisms, particularly in the context of Polθ inhibition.
Medicine: Explored for its potential therapeutic applications in treating diseases associated with DNA damage, such as cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting DNA polymerase theta (Polθ)By inhibiting Polθ, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death and potentially reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-hydroxycyclohexane-1-carboxamide analogs: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
Other Polθ inhibitors: Compounds like ART558 and ART812 also inhibit Polθ but may differ in their potency and specificity.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively inhibit Polθ. This specificity makes it a promising candidate for targeted cancer therapies, distinguishing it from other Polθ inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
